(5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid
Description
(5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative characterized by two key substituents:
- Ethoxycarbonyl group (-COOEt) at position 5 of the pyridine ring.
- Methyl group (-CH₃) at position 4.
This compound is structurally significant due to the electron-withdrawing nature of the ethoxycarbonyl group and the steric influence of the methyl substituent. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in drug discovery and materials science .
Properties
IUPAC Name |
(5-ethoxycarbonyl-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-3-15-9(12)8-4-7(10(13)14)5-11-6(8)2/h4-5,13-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUXYKZIOGGVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)C(=O)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and ethyl chloroformate.
Formation of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced by reacting 6-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine.
Boronic Acid Formation: The resulting intermediate is then subjected to borylation using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Boronic acids are increasingly recognized for their potential in drug development, particularly due to their ability to interact with biological targets. The following applications have been noted for (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid:
Organic Synthesis Applications
In organic synthesis, boronic acids serve as versatile intermediates. The applications of (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid include:
- Cross-Coupling Reactions : Boronic acids are widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This method is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . The unique properties of (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid may enhance selectivity and yield in these reactions.
- Petasis Reaction : The Petasis reaction involves a multicomponent coupling of amines, aldehydes, and boronic acids to produce β-amino alcohols. This reaction has been effectively utilized to synthesize various bioactive compounds . The incorporation of (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid could lead to novel derivatives with enhanced biological activity.
Case Studies and Research Findings
Several studies have documented the applications of boronic acids, providing insights into their efficacy and versatility:
Mechanism of Action
The mechanism of action of (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s pyridine ring can also participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(6-Methylpyridin-3-yl)boronic Acid Hydrochloride
- Structure : Methyl group at position 6; boronic acid at position 3.
- Key Differences : Lacks the ethoxycarbonyl group.
- Properties: The hydrochloride salt (CAS 2096333-73-0) improves aqueous solubility compared to the free boronic acid.
[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic Acid
- Structure : Methoxycarbonyl (-COOMe) at position 5; fluorine at position 5.
- Key Differences : Methoxycarbonyl (vs. ethoxycarbonyl) and fluorine (vs. methyl) substituents.
- Properties : The fluorine atom enhances metabolic stability, while the smaller -COOMe group may reduce steric hindrance in coupling reactions. Demonstrated 95% purity and refrigerated storage requirements .
(6-Ethoxypyridin-3-yl)boronic Acid
- Structure : Ethoxy (-OEt) at position 6.
- Key Differences : Ethoxy group (electron-donating) instead of ethoxycarbonyl (electron-withdrawing).
- Properties : Less reactive in Suzuki couplings due to the absence of an electron-withdrawing group. CAS 612845-44-0; similarity score 0.84 to the target compound .
Electronic and Steric Effects
Biological Activity
(5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid is a compound of interest in medicinal chemistry and drug discovery due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a boronic acid moiety attached to a pyridine ring with an ethoxycarbonyl group and a methyl group. This structure enhances its reactivity and interaction with various biological targets, making it valuable in organic synthesis and medicinal chemistry.
1. Anticancer Properties
Boronic acids, including (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid, have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cell death in cancer cells. For instance, studies indicate that certain boronic acid derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
2. Antidiabetic Effects
Research has highlighted the role of boronic acids in modulating insulin activity. A theoretical model demonstrated that certain boronic acids interact favorably with insulin, potentially stabilizing its structure and enhancing its efficacy. This interaction may provide a pathway for developing new antidiabetic medications .
3. Antimicrobial Activity
Some boronic acid derivatives have shown promise in antimicrobial applications. For example, studies have indicated that specific boronic acids can enhance the efficacy of β-lactam antibiotics against resistant bacterial strains by inhibiting β-lactamases . This suggests that (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid could also exhibit similar synergistic effects.
The biological activities of (5-(Ethoxycarbonyl)-6-methylpyridin-3-yl)boronic acid can be attributed to several mechanisms:
- Proteasome Inhibition : By binding to the active site of proteasomes, boronic acids prevent the degradation of proteins involved in apoptosis and cell cycle regulation.
- Insulin Interaction : The ability to stabilize insulin may enhance glucose uptake in cells, thus contributing to antidiabetic effects.
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for various enzymes, including those involved in bacterial resistance mechanisms.
Case Studies
Several studies have investigated the biological activities of related boronic acids:
- A study on a series of sulfonamide boronic acids demonstrated their ability to inhibit class C β-lactamases and enhance the effectiveness of β-lactam antibiotics against resistant strains .
- Another investigation revealed that certain boron-containing compounds exhibited significant cytotoxicity against chronic lymphocytic leukemia cells while sparing normal cells .
Data Table: Biological Activities of Related Boronic Acids
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
